[1,1'-Biphenyl]-3,3'-diyldiboronic acid
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Overview
Description
[1,1’-Biphenyl]-3,3’-diyldiboronic acid is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with boronic acid groups attached to the 3 and 3’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,3’-diyldiboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3,3’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3,3’-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The boronic acid groups can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as boronic esters, borates, and substituted biphenyls.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials, such as polymers and liquid crystals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of pharmaceuticals and agrochemicals due to its ability to form stable carbon-boron bonds .
Industry
In the industrial sector, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,3’-diyldiboronic acid involves its ability to form stable carbon-boron bonds through various chemical reactions. These bonds are crucial in the formation of complex organic structures and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond, lacking boronic acid groups.
[1,1’-Biphenyl]-4,4’-diyldiboronic acid: Similar structure but with boronic acid groups at the 4 and 4’ positions.
Phenylboronic acid: Contains a single benzene ring with a boronic acid group attached.
Uniqueness
[1,1’-Biphenyl]-3,3’-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and properties. This positioning allows for selective functionalization and the formation of complex structures that are not easily achievable with other similar compounds .
Properties
Molecular Formula |
C12H12B2O4 |
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Molecular Weight |
241.8 g/mol |
IUPAC Name |
[3-(3-boronophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,15-18H |
InChI Key |
AFWMHNUJJPCMNQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)B(O)O)(O)O |
Origin of Product |
United States |
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